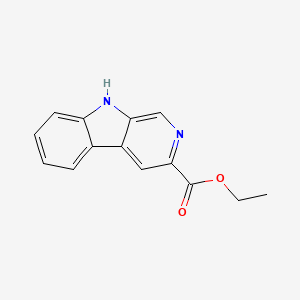

Etil beta-carbolina-3-carboxilato

Descripción general

Descripción

Esta familia de compuestos es conocida por sus diversas propiedades farmacológicas, que incluyen actividades ansiogénicas, anticonvulsivas y anticancerígenas . Beta CCE fue aislado inicialmente por Claus Braestrup durante la búsqueda de ligandos endógenos del receptor de benzodiazepinas . Aunque no era el ligando endógeno, ha mostrado ser prometedor como compuesto principal para el desarrollo de fármacos psicotrópicos .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Beta CCE ejerce sus efectos principalmente a través de su interacción con el receptor de benzodiazepinas. Actúa como un agonista inverso, lo que significa que se une al receptor e induce el efecto opuesto al de los agonistas típicos como las benzodiazepinas . Esta interacción conduce a varios efectos farmacológicos, que incluyen actividades ansiogénicas y anticonvulsivas. Los objetivos moleculares y las vías involucradas incluyen la modulación de la liberación de neurotransmisores y la activación de vías de señalización como la vía p38 MAPK .

Análisis Bioquímico

Biochemical Properties

Ethyl beta-carboline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) A receptors. It acts as a partial inverse agonist of benzodiazepine activity at these receptors, which can lead to anxiogenic effects . The compound interacts with various enzymes and proteins, including those involved in neurotransmitter regulation. For instance, it has been shown to influence the secretion of neurotransmitters through receptor modulation .

Cellular Effects

Ethyl beta-carboline-3-carboxylate affects various types of cells and cellular processes. It has been observed to induce apoptosis in cervical cancer cells through the ROS-p38 MAPK signaling pathway . Additionally, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA A receptors can alter cell function by modulating neurotransmitter release and receptor activity .

Molecular Mechanism

The molecular mechanism of ethyl beta-carboline-3-carboxylate involves its binding interactions with benzodiazepine receptors. By acting as a partial inverse agonist, it can inhibit the effects of benzodiazepines and induce anxiogenic effects . The compound’s interaction with the GABA A receptor complex can lead to changes in gene expression and enzyme activity, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl beta-carboline-3-carboxylate have been studied over time. The compound has shown stability under experimental conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies. For example, it has been found to inhibit aggressive behavior in mice and antagonize the effects of diazepam . Long-term studies have indicated that the compound can maintain its anxiogenic effects over extended periods .

Dosage Effects in Animal Models

The effects of ethyl beta-carboline-3-carboxylate vary with different dosages in animal models. At low doses, it can enhance learning and memory, while at moderate doses, it exhibits anxiogenic properties . High doses of the compound have been associated with convulsive properties and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

Ethyl beta-carboline-3-carboxylate is involved in various metabolic pathways, including those related to neurotransmitter regulation. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence its overall biochemical activity and effects on cellular function.

Transport and Distribution

Within cells and tissues, ethyl beta-carboline-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within the body is crucial for its pharmacological effects and therapeutic potential.

Subcellular Localization

Ethyl beta-carboline-3-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Beta CCE se puede sintetizar a través de varias rutas sintéticas. Un método común implica la condensación de triptamina con ácido glioxílico, seguida de esterificación con etanol para formar el éster etílico . Las condiciones de reacción típicamente implican calentar los reactivos a reflujo en presencia de un catalizador adecuado, como ácido clorhídrico o ácido sulfúrico .

Métodos de Producción Industrial

La producción industrial de Beta CCE a menudo implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para obtener mayores rendimientos y pureza, con un control cuidadoso de las condiciones de reacción y los pasos de purificación. Se emplean técnicas como la cristalización y la cromatografía para aislar y purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Beta CCE experimenta varias reacciones químicas, que incluyen:

Oxidación: Beta CCE se puede oxidar para formar derivados de ácido carboxílico.

Reducción: Las reacciones de reducción pueden convertir Beta CCE en sus derivados de alcohol correspondientes.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de beta-carbolina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos bajo diversas condiciones.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y derivados sustituidos de beta-carbolina .

Comparación Con Compuestos Similares

Compuestos Similares

FG 7142: Otro derivado de beta-carbolina con propiedades ansiogénicas.

Éster metílico de ácido beta-carbolina-3-carboxílico: Similar en estructura pero con diferentes efectos farmacológicos.

Singularidad de Beta CCE

Beta CCE es único debido a su alta afinidad por el receptor de benzodiazepinas y su capacidad de actuar como un agonista inverso. Esta propiedad lo convierte en una herramienta valiosa en la investigación y un posible compuesto principal para el desarrollo de nuevos fármacos psicotrópicos .

Actividad Biológica

Ethyl beta-carboline-3-carboxylate (β-CCE) is a significant compound derived from the plant Picrasma quassioides, known for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anti-tumor effects, neuropharmacological activities, and interactions with neurotransmitter systems.

Overview of Ethyl Beta-Carboline-3-Carboxylate

β-CCE is a β-carboline alkaloid that exhibits various biological activities, including potential therapeutic effects in cancer treatment and modulation of neurotransmitter systems. Its structure allows it to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial in regulating anxiety and seizure activity.

Anti-Tumor Activity

Recent studies have highlighted the anti-cancer potential of β-CCE, particularly against cervical cancer cells (SiHa). The compound has been shown to induce apoptosis through several mechanisms:

- Activation of the p38/MAPK Pathway : β-CCE increases intracellular reactive oxygen species (ROS) levels, leading to oxidative stress that activates the p38/MAPK signaling pathway. This pathway plays a critical role in cell survival and apoptosis.

- Cytotoxic Effects : In vitro studies demonstrated that β-CCE induces cell death in a concentration- and time-dependent manner. The MTT assay revealed significant reductions in cell viability at higher concentrations of β-CCE.

Research Findings

A study conducted by researchers utilized various assays to evaluate the effects of β-CCE on SiHa cells:

| Assay Type | Findings |

|---|---|

| MTT Assay | Significant decrease in cell viability with increasing concentrations of β-CCE. |

| Western Blot | Increased expression of pro-apoptotic proteins (Bax, cleaved-Caspase 9) and decreased anti-apoptotic protein (Bcl-xL). |

| Flow Cytometry | Indicated increased apoptosis rates in treated cells compared to controls. |

| ROS Measurement | Elevated levels of cytoplasmic and mitochondrial ROS following β-CCE treatment. |

| Antioxidant Capacity | Decreased total antioxidant capacity and superoxide dismutase (SOD) activity in treated cells. |

The addition of N-acetylcysteine (NAC), a ROS scavenger, significantly reduced β-CCE-induced apoptosis, confirming the role of oxidative stress in its mechanism of action .

Neuropharmacological Effects

β-CCE has been studied for its interaction with GABA receptors, suggesting a potential role as an anxiolytic agent. It has been shown to bind to benzodiazepine receptors with high affinity, indicating that it may modulate GABAergic neurotransmission.

Binding Studies

Research indicates that β-CCE can displace radiolabeled diazepam from brain binding sites, suggesting it competes with traditional benzodiazepines for receptor binding:

| Binding Affinity | Comparison with Diazepam |

|---|---|

| High Affinity | β-CCE has a higher affinity for benzodiazepine receptors than diazepam. |

This interaction could lead to both anxiolytic and proconvulsant effects, depending on the context and dosage .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic implications of β-CCE:

- Cervical Cancer Treatment : A clinical study indicated that patients treated with a regimen including β-CCE showed improved outcomes compared to control groups, highlighting its potential as an adjunct therapy in oncology.

- Anxiety Disorders : In preclinical models, β-CCE demonstrated potential anxiogenic properties when administered repeatedly, suggesting careful consideration is needed regarding its use in anxiety treatment .

Propiedades

IUPAC Name |

ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVRZNUMIKACTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225208 | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74214-62-3 | |

| Record name | Ethyl β-carboline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-carboline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Ethyl Beta-Carboline-3-Carboxylate in the central nervous system?

A1: Ethyl Beta-Carboline-3-Carboxylate primarily interacts with the GABAA receptor complex, a ligand-gated ion channel found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Ethyl Beta-Carboline-3-Carboxylate interact with the GABAA receptor complex?

A2: β-CCE acts as a negative allosteric modulator of the GABAA receptor complex. This means it binds to a site distinct from the GABA binding site and reduces the effects of GABA, an inhibitory neurotransmitter. [, , , , , , , , ]

Q3: What are the downstream consequences of Ethyl Beta-Carboline-3-Carboxylate binding to the GABAA receptor complex?

A3: By antagonizing the effects of GABA at the GABAA receptor complex, β-CCE reduces GABAergic inhibition in the brain. This can lead to a range of effects, including:

- Increased neuronal excitability: β-CCE can increase the firing rate of neurons, potentially leading to anxiety, seizures, and other behavioral changes. [, , , , , , , ]

- Antagonism of benzodiazepine effects: β-CCE can block the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines, which are positive allosteric modulators of the GABAA receptor complex. [, , , , , , , ]

- Alterations in dopamine metabolism: Research suggests that β-CCE may increase dopamine metabolism in certain brain regions, potentially contributing to its behavioral effects. []

Q4: How does the structure of Ethyl Beta-Carboline-3-Carboxylate influence its activity at the GABAA receptor complex?

A4: The ester group at position 3 of the beta-carboline ring is crucial for β-CCE's interaction with the GABAA receptor complex. Modifications to this group, such as replacing it with an amide group, significantly reduce its affinity for the receptor. [] Additionally, the nature of the substituent at position 4 can also impact its activity, with certain substitutions leading to changes in potency and intrinsic efficacy. []

Q5: Are there any known structural analogs of Ethyl Beta-Carboline-3-Carboxylate with different pharmacological profiles?

A5: Yes, several structural analogs of β-CCE exist, including:

- Methyl Beta-Carboline-3-Carboxylate (β-CCM): Exhibits similar pharmacological properties to β-CCE, acting as a negative allosteric modulator at the GABAA receptor complex. [, , , , , , , , ]

- Methyl 6,7-Dimethoxy-4-Ethyl-Beta-Carboline-3-Carboxylate (DMCM): A potent convulsant and anxiogenic agent that acts as an inverse agonist at the benzodiazepine binding site of the GABAA receptor complex. [, , , , , , , , , , , , , , ]

Q6: How is Ethyl Beta-Carboline-3-Carboxylate metabolized in vivo?

A6: β-CCE is primarily metabolized by esterases in the liver and kidneys. [, ] This rapid peripheral metabolism contributes to its relatively weak in vivo effects compared to its potency in vitro.

Q7: Can the pharmacological effects of Ethyl Beta-Carboline-3-Carboxylate be blocked?

A7: Yes, the effects of β-CCE can be antagonized by:

- Benzodiazepine receptor antagonists: Compounds like flumazenil can block the effects of β-CCE by competing for binding at the benzodiazepine site of the GABAA receptor complex. [, , , , , , ]

- Positive allosteric modulators of the GABAA receptor complex: Drugs like diazepam can overcome the inhibitory effects of β-CCE by enhancing GABAergic transmission. [, , , ]

Q8: What in vitro models have been used to study the effects of Ethyl Beta-Carboline-3-Carboxylate?

A8: Various in vitro models have been employed to investigate the pharmacological properties of β-CCE, including:

- Radioligand binding assays: These assays measure the ability of β-CCE to displace radiolabeled ligands from the GABAA receptor complex, providing information about its binding affinity and selectivity. [, , , , , , , , , ]

- Electrophysiological recordings: These techniques measure the effects of β-CCE on GABA-induced currents in neurons, providing insights into its functional consequences at the cellular level. [, , , , , , , , , , , , , ]

Q9: What are some of the behavioral effects of Ethyl Beta-Carboline-3-Carboxylate observed in animal models?

A9: Animal studies have shown that β-CCE can produce a range of behavioral effects, including:

- Anxiogenic effects: β-CCE can increase anxiety-like behavior in rodents, suggesting a potential role in the pathophysiology of anxiety disorders. [, , , ]

- Proconvulsant effects: β-CCE can lower the seizure threshold and exacerbate seizures in animal models of epilepsy. [, , , , , , , , , ]

- Disruption of learning and memory: β-CCE has been shown to impair learning and memory in rodent models, highlighting its potential impact on cognitive function. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.